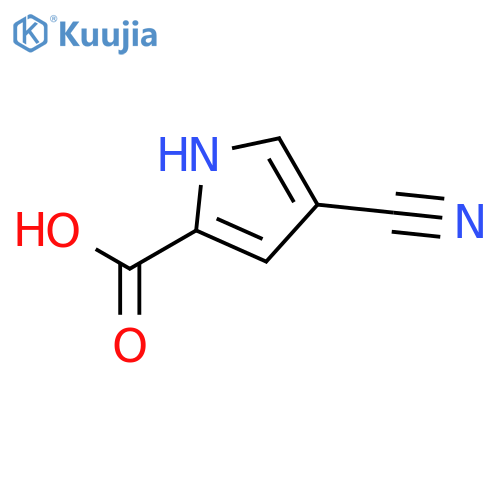Cas no 80242-24-6 (4-Cyano-1H-pyrrole-2-carboxylic acid)
4-シアノ-1H-ピロール-2-カルボン酸は、ピロール骨格にシアノ基とカルボキシル基を有する複素環化合物です。分子式C6H4N2O2で表され、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。特に、医薬品開発分野において、その特異的な分子構造が生物活性化合物の合成に有用です。高い反応性を有するため、多様な誘導体合成が可能であり、ヘテロ環化学や材料科学の研究においても応用されています。結晶性が良好で取り扱いやすく、標準的な有機溶媒に可溶という特性を備えています。

80242-24-6 structure
商品名:4-Cyano-1H-pyrrole-2-carboxylic acid
4-Cyano-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-1H-pyrrole-2-carboxylic acid
- 4‐CYANO‐1H‐PYRROLE‐2‐CARBOXYLIC ACID
- 4-Cyanopyrrole-2-carboxylic acid
- 4-cyanopyrrolecarboxylic acid
- DTXSID90473002
- SAEZQFNKTQKVSM-UHFFFAOYSA-N
- Z1198267221
- AKOS006311028
- 1H-Pyrrole-2-carboxylic acid, 4-cyano-
- 4-Cyano-1H-pyrrole-2-carboxylic acid, AldrichCPR
- SS-4585
- SCHEMBL1857408
- EN300-96737
- MFCD09991904
- 4-cyano-1H-pyrrole-2-carboxylicAcid
- 80242-24-6
- FT-0722454
- SY192788
- A1-00753
- SB62256
- CS-0055015
- STL294800
- DA-17832
- BBL025905
-
- MDL: MFCD09991904
- インチ: InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)
- InChIKey: SAEZQFNKTQKVSM-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)O)NC=C1C#N
計算された属性
- せいみつぶんしりょう: 136.02700
- どういたいしつりょう: 136.027277375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 76.9Ų
じっけんとくせい
- 色と性状: Yellow to Brown Solid
- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 279°C(ぶんかい)
- ようかいど: 微溶性(3.9 g/l)(25ºC)、
- PSA: 76.88000
- LogP: 0.58458
4-Cyano-1H-pyrrole-2-carboxylic acid セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301;H311;H331
- 警告文: P261;P280;P301+P310;P311
- ちょぞうじょうけん:2-8 °C
4-Cyano-1H-pyrrole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Cyano-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | SS-4585-1G |
4-cyano-1H-pyrrole-2-carboxylic acid |
80242-24-6 | >97% | 1g |
£165.00 | 2025-02-09 | |
| Apollo Scientific | OR303210-1g |
4-Cyano-1H-pyrrole-2-carboxylic acid |
80242-24-6 | 97+% | 1g |
£231.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D957205-5g |
4-Cyano-1H-pyrrole-2-carboxylic acid |
80242-24-6 | 95% | 5g |
$1225 | 2023-05-17 | |
| abcr | AB358132-1 g |
4-Cyano-1H-pyrrole-2-carboxylic acid; 97% |
80242-24-6 | 1g |
€246.80 | 2022-06-10 | ||
| Enamine | EN300-96737-0.25g |
4-cyano-1H-pyrrole-2-carboxylic acid |
80242-24-6 | 95.0% | 0.25g |
$89.0 | 2025-03-21 | |
| Fluorochem | 049384-5g |
4-Cyanopyrrole-2-carboxylic acid |
80242-24-6 | 95% | 5g |
£744.00 | 2022-03-01 | |
| abcr | AB358132-500mg |
4-Cyano-1H-pyrrole-2-carboxylic acid, 97%; . |
80242-24-6 | 97% | 500mg |
€215.40 | 2024-06-08 | |
| Fluorochem | 049384-250mg |
4-Cyanopyrrole-2-carboxylic acid |
80242-24-6 | 95% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 049384-1g |
4-Cyanopyrrole-2-carboxylic acid |
80242-24-6 | 95% | 1g |
£232.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125655-500mg |
4-Cyano-1H-pyrrole-2-carboxylic acid |
80242-24-6 | 97% | 500mg |
¥3225.00 | 2024-07-28 |
4-Cyano-1H-pyrrole-2-carboxylic acid 関連文献
-
Amaroju Suresh,Singireddi Srinivasarao,Yogesh Mahadu Khetmalis,Shashidhar Nizalapur,Murugesan Sankaranarayanan,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 37098
80242-24-6 (4-Cyano-1H-pyrrole-2-carboxylic acid) 関連製品
- 53234-55-2(5-Cyanopicolinic Acid)
- 18711-59-6(4-Methyl-1H-pyrrole-2-carboxylic acid)
- 640296-19-1(4-cyanopyridine-2-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:80242-24-6)4-Cyano-1H-pyrrole-2-carboxylic acid

清らかである:99%
はかる:10g
価格 ($):2209.0